molecular formula C14H11N3O2 B12646214 3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid

3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B12646214
M. Wt: 253.26 g/mol
InChI Key: DKGLXWQVIDMRBF-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core. This structure is significant due to its presence in various pharmaceuticals and agrochemicals. The compound’s unique arrangement of nitrogen atoms within the ring system imparts distinct chemical and biological properties, making it a subject of interest in multiple research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid typically involves cyclocondensation reactions. One common method includes the reaction of an aromatic ketone with benzaldehyde in the presence of ammonium acetate and acetic acid. This one-pot cyclization process is efficient and yields the desired imidazo[1,5-a]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound often utilize metal-free direct synthesis techniques. For instance, iodine-promoted synthesis under mechanochemical conditions at ambient temperature has been reported. This method is advantageous due to its simplicity and the avoidance of expensive supplementary additives .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically yields amines or alcohols .

Scientific Research Applications

3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a fluorescent probe by intercalating into lipid bilayers, thereby affecting membrane dynamics and fluidity. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid is unique due to its specific arrangement of nitrogen atoms within the imidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

3-(4-aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid

InChI

InChI=1S/C14H11N3O2/c15-10-6-4-9(5-7-10)13-16-12(14(18)19)11-3-1-2-8-17(11)13/h1-8H,15H2,(H,18,19)

InChI Key

DKGLXWQVIDMRBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)N)C(=O)O

Origin of Product

United States

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